

An In-depth Technical Guide to 4-Methoxyphenylboronic Acid Pinacol Ester

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Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B130264

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This technical guide provides a comprehensive overview of 4-methoxyphenylboronic acid pinacol ester, a key reagent in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's structure, physicochemical properties, synthesis, and applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions.

Molecular Structure and Properties

4-Methoxyphenylboronic acid pinacol ester, also known as **2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane**, is an organic compound that is a derivative of phenylboronic acid. The pinacol ester group enhances the stability of the boronic acid, making it less prone to dehydration and easier to handle and purify compared to the free boronic acid.

Structural Information

The molecular structure consists of a 4-methoxyphenyl group attached to the boron atom of a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring.

Caption: Molecular Structure of 4-Methoxyphenylboronic Acid Pinacol Ester.

Physicochemical Properties

A summary of the key physicochemical properties of 4-methoxyphenylboronic acid pinacol ester is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₁₉ BO ₃	[1]
Molecular Weight	234.1 g/mol	[1]
Appearance	White solid	
Melting Point	77-81 °C	
Purity	Min. 95%	[1]
SMILES	<chem>COc1ccc(B2OC(C)(C)C(C)(C)O2)cc1</chem>	[1]
InChI Key	VFIKPDSQDNROGM-UHFFFAOYSA-N	[1]

Spectroscopic Data

The structural characterization of 4-methoxyphenylboronic acid pinacol ester is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR spectral data are summarized in Tables 2 and 3, respectively.

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.72	d	8.4	2H, Ar-H (ortho to B)
6.88	d	8.4	2H, Ar-H (meta to B)
3.83	s	-	3H, -OCH ₃
1.34	s	-	12H, -C(CH ₃) ₂

Data sourced from a representative procedure for a similar compound and may vary slightly.[2]

Table 3: ¹³C NMR Spectral Data (101 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
162.1	Ar-C (para to B)
136.5	Ar-C (ortho to B)
113.3	Ar-C (meta to B)
83.5	-O-C(CH ₃) ₂ -
55.1	-OCH ₃
24.8	-C(CH ₃) ₂
C-B not always observed	Ar-C (ipso to B)

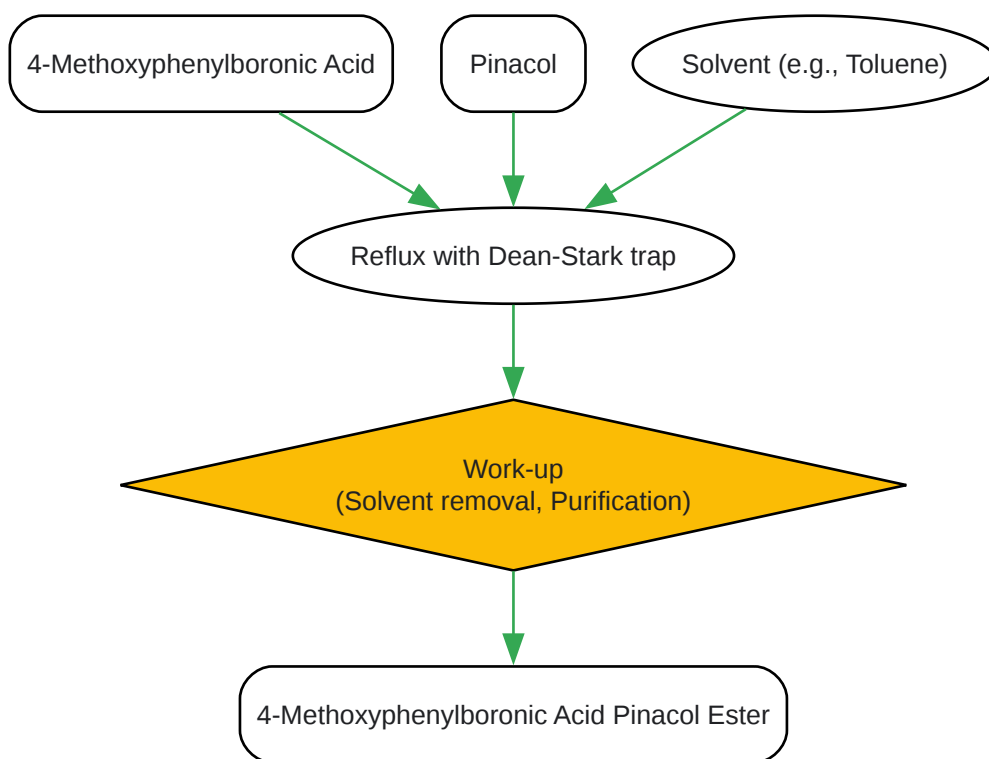
Data sourced from a representative procedure for a similar compound and may vary slightly.^[2]

Synthesis of 4-Methoxyphenylboronic Acid Pinacol Ester

4-Methoxyphenylboronic acid pinacol ester is commonly synthesized via two main routes: esterification of the corresponding boronic acid or through a palladium-catalyzed cross-coupling reaction known as the Miyaura borylation.

Synthesis via Esterification of 4-Methoxyphenylboronic Acid

This method involves the direct reaction of 4-methoxyphenylboronic acid with pinacol.



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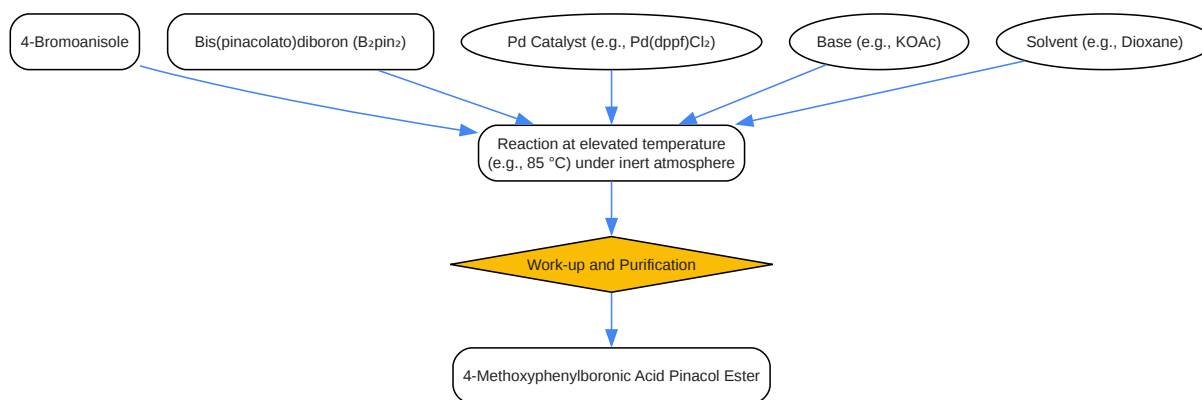
Caption: Esterification Synthesis Workflow.

Experimental Protocol:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-methoxyphenylboronic acid (1.0 eq), pinacol (1.1 eq), and toluene.
- Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization or silica gel chromatography.

Synthesis via Miyaura Borylation

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling of an aryl halide (e.g., 4-bromoanisole) with a diboron reagent, typically bis(pinacolato)diboron (B_2pin_2).^[3]



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Caption: Miyaura Borylation Synthesis Workflow.

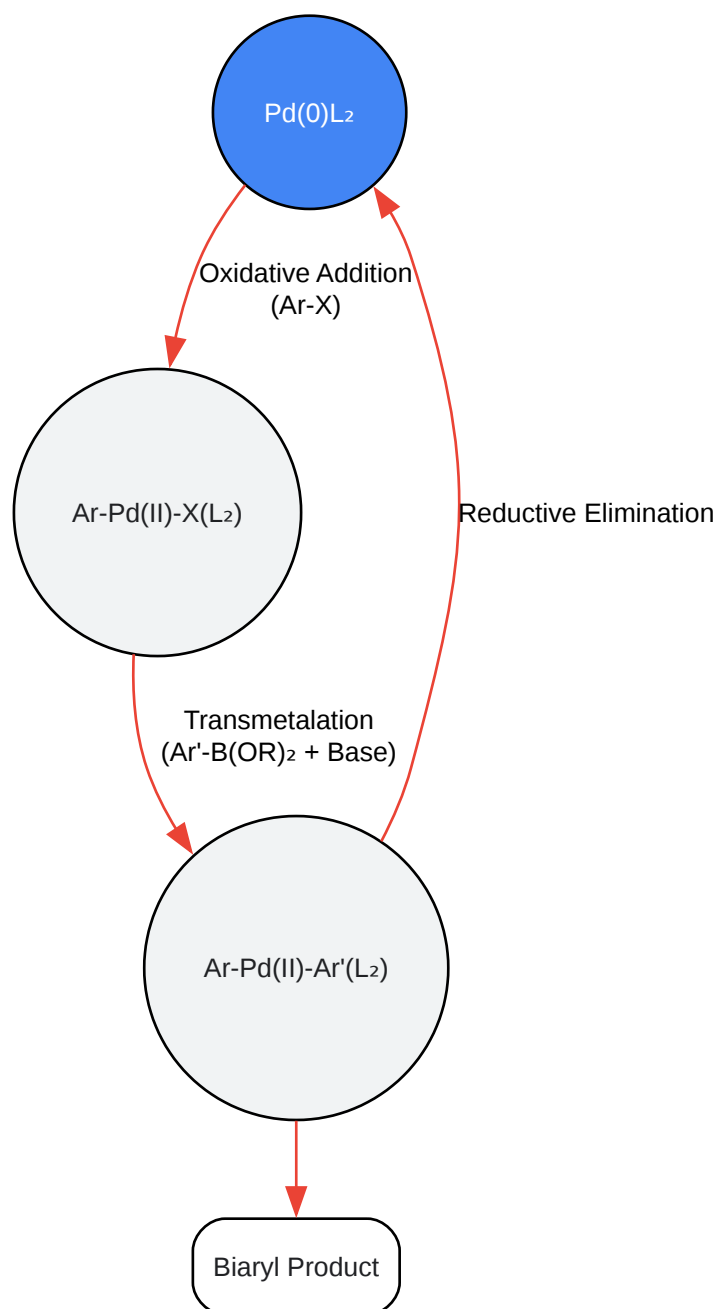
Experimental Protocol:

- In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 4-bromoanisole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 1.5 eq), and a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($Pd(dppf)Cl_2$, 0.03 eq).
- Add a dry, degassed solvent such as 1,4-dioxane.
- Heat the reaction mixture at 80-100 °C and stir until the starting material is consumed as monitored by TLC or GC-MS.
- After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

- Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Application in Suzuki-Miyaura Cross-Coupling

4-Methoxyphenylboronic acid pinacol ester is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between the 4-methoxyphenyl moiety and various organic halides or triflates.^[4]



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Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol for Suzuki-Miyaura Coupling:

This protocol describes a typical Suzuki-Miyaura coupling of 4-methoxyphenylboronic acid pinacol ester with an aryl halide (e.g., 4-iodoanisole).[5]

- To a reaction vessel, add 4-methoxyphenylboronic acid pinacol ester (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
- Add a solvent system, typically a mixture of an organic solvent (e.g., toluene or DMF) and an aqueous solution of the base.[5]
- Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-20 minutes.
- Heat the reaction mixture with stirring at a temperature between 80-110 °C.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and add water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Conclusion

4-Methoxyphenylboronic acid pinacol ester is a stable, versatile, and indispensable reagent for researchers in organic synthesis and drug discovery. Its primary application in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures containing the 4-methoxyphenyl moiety. The synthetic protocols outlined in this guide, along with the comprehensive physicochemical and spectroscopic data, provide a solid foundation for the effective utilization of this compound in a research setting.

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